molecular formula C9H16N4O B1306205 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine CAS No. 568577-87-7

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Cat. No. B1306205
M. Wt: 196.25 g/mol
InChI Key: LEVZXNJICHTQEC-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The σ(1) receptor is implicated in various biological processes and has been a target for the development of new therapeutic agents. The presence of a morpholino group and specific substituents on the pyrazole core can significantly influence the compound's activity and selectivity towards σ(1) receptors .

Synthesis Analysis

The synthesis of related 1-arylpyrazole compounds involves the careful selection of substituents on the pyrazole core to achieve the desired pharmacological activity. The nature of the pyrazole substituents, particularly the presence of a basic amine, is crucial for activity. The synthesis process tolerates a variety of amines and spacer lengths between the amino and pyrazole groups. However, optimal activity and selectivity for σ(1) receptors are achieved with an ethylenoxy spacer and small cyclic amines, as demonstrated by the synthesis of compound 28 (S1RA, E-52862) .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The substitution pattern on the pyrazole ring, particularly at the 3- and 5-positions, is critical for the biological activity of these compounds. The introduction of a morpholino group, as seen in the related compound S1RA, contributes to the compound's selectivity and pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be explored through their interactions with various reagents. For instance, ketone derivatives of propargylamines, which can be considered synthetic equivalents of conjugated 2,4,1-enynones, react with arylhydrazines to form 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These reactions proceed at room temperature and can yield the desired pyrazoles with significant efficiency. The presence of cyclic amines, such as morpholino groups, can influence the course of these cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and fluorescence. For example, some pyrazole derivatives exhibit marked fluorescent abilities with emission maximum wavelengths located at various nanometers, and certain compounds show extremely large Stokes shifts. These properties are important for the potential application of these compounds in imaging or as fluorescent markers .

Safety And Hazards

“1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVZXNJICHTQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383644
Record name 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

CAS RN

568577-87-7
Record name 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568577-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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